molecular formula C29H50O5 B191412 Homocastasterone CAS No. 83509-42-6

Homocastasterone

Cat. No.: B191412
CAS No.: 83509-42-6
M. Wt: 478.7 g/mol
InChI Key: WADMTJKRYLAHQV-NKOPCKDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homocastasterone is a member of the brassinosteroid family, a group of plant hormones that play a crucial role in plant growth and development. These hormones are structurally similar to animal steroids but are unique to plants. This compound is known for its roles in promoting plant growth, development, and adaptation to stress conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homocastasterone is synthesized through a series of enzymatic reactions from precursor sterol compounds. The synthesis involves multiple steps, including hydroxylation, oxidation, and reduction reactions. The specific enzymes involved in these reactions include cytochrome P450 monooxygenases and dehydrogenases .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are used to ensure high sensitivity and accuracy in the analysis and production of this compound .

Chemical Reactions Analysis

Types of Reactions: Homocastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and metabolic pathways in plants .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which play significant roles in plant growth regulation and stress responses .

Scientific Research Applications

Homocastasterone has a wide range of scientific research applications:

Mechanism of Action

Homocastasterone is part of the brassinosteroid family, which includes other compounds such as castasterone, teasterone, and dolicholide. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique in its ability to enhance stress tolerance in plants, making it particularly valuable for agricultural applications .

Comparison with Similar Compounds

Homocastasterone stands out due to its specific roles in promoting plant growth and enhancing stress tolerance, which are critical for improving crop yield and resilience in challenging environmental conditions.

Properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADMTJKRYLAHQV-NKOPCKDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003492
Record name 2,3,22,23-Tetrahydroxystigmastan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83509-42-6
Record name Homocastasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83509-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocastasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083509426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,22,23-Tetrahydroxystigmastan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homocastasterone
Reactant of Route 2
Homocastasterone
Reactant of Route 3
Homocastasterone
Reactant of Route 4
Homocastasterone
Reactant of Route 5
Homocastasterone
Reactant of Route 6
Homocastasterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.